4-Methylphenol;trihydrate

cresol isomers H₂O₂ scavenging IC₅₀ comparison

Anhydrous p-cresol is hygroscopic, introducing moisture-related weighing variability that causes systematic dosing errors in quantitative workflows. 4-Methylphenol trihydrate eliminates this uncertainty through fixed hydrate stoichiometry. • Fixed 66.7% w/w p-cresol content enables precise gravimetric preparation of dosing solutions, critical for in vitro toxicology studies where p-cresol is 5- to 10-fold more cytotoxic than o- or m-cresol at equimolar concentrations. • High isomeric purity (o-cresol ≤0.5%, m-cresol ≤1.0% by GC area%) ensures isomer-specific data integrity for environmental partitioning models using the p-cresol Henry's Law constant (1742 ± 360 M atm⁻¹ at 293 K). • Defined water-of-crystallization simplifies preparation of aqueous calibration standards for GC-MS/HPLC methods targeting individual cresol isomers in environmental, biological, or food matrices.

Molecular Formula C7H14O4
Molecular Weight 162.18 g/mol
CAS No. 136635-26-2
Cat. No. B14265150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylphenol;trihydrate
CAS136635-26-2
Molecular FormulaC7H14O4
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)O.O.O.O
InChIInChI=1S/C7H8O.3H2O/c1-6-2-4-7(8)5-3-6;;;/h2-5,8H,1H3;3*1H2
InChIKeyUWWAGJZSTBUUAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylphenol Trihydrate (CAS 136635-26-2): Procurement-Relevant Physicochemical and Structural Profile


4-Methylphenol trihydrate (CAS 136635-26-2), also known as p-cresol trihydrate, is a crystalline hydrate of 4-methylphenol (p-cresol) with the molecular formula C₇H₈O·3H₂O and a molecular weight of 162.18 g/mol . The parent compound, p-cresol, is a para-substituted methylphenol isomer that is widely used as an intermediate in the production of antioxidants (e.g., butylated hydroxytoluene, BHT), pharmaceuticals, fragrances, and synthetic resins [1]. The trihydrate form incorporates three water molecules per p-cresol unit through an extensive hydrogen-bonding network, wherein the phenolic hydroxyl group acts as both a hydrogen-bond donor and acceptor to the associated water molecules [2]. This well-defined hydration state fundamentally alters several physicochemical properties—including molecular weight, density, and hygroscopic behavior—relative to the anhydrous form, making specification of the exact hydrate form critical for reproducible formulation and synthesis outcomes [2].

Why Anhydrous p-Cresol or Mixed Cresol Isomer Streams Cannot Reliably Substitute for 4-Methylphenol Trihydrate (CAS 136635-26-2)


Substituting 4-methylphenol trihydrate with anhydrous p-cresol (CAS 106-44-5), mixed cresol isomer fractions (CAS 1319-77-3), or the monohydrate (CAS 144255-42-5) introduces quantifiable compositional and performance risks. The trihydrate's fixed stoichiometry of water of crystallization directly dictates its molecular weight (162.18 g/mol), density, and hygroscopic stability profile, all of which deviate measurably from the anhydrous form (108.14 g/mol) . In applications such as quantitative analytical standard preparation, pharmaceutical intermediate synthesis, or moisture-sensitive polymer formulations, the difference between 0, 1, and 3 moles of bound water per mole of p-cresol translates into systematic gravimetric errors in stoichiometric calculations, altered dissolution kinetics, and divergent thermal behavior [1]. Furthermore, as the quantitative evidence below demonstrates, p-cresol exhibits isomer-specific performance in radical-scavenging capacity and solid-state polymorphism that cannot be replicated by o-cresol or m-cresol, reinforcing that procurement of the specified hydrate form is a non-trivial decision with direct experimental and manufacturing consequences [1][2].

Quantitative Differentiation Evidence for 4-Methylphenol Trihydrate (CAS 136635-26-2) Relative to Comparators


Isomer-Specific H₂O₂ Radical Scavenging IC₅₀: p-Cresol Outperforms o-Cresol by ~50-Fold

In a direct, head-to-head comparison of the three cresol isomers, p-cresol (4-methylphenol) demonstrated an IC₅₀ of 10.16 µM for H₂O₂ scavenging, representing approximately 50-fold greater potency than o-cresol (IC₅₀ 502 µM) and approximately 1.5-fold lower potency than m-cresol (IC₅₀ 6.7 µM) [1]. For superoxide radical scavenging, p-cresol exhibited an IC₅₀ > 4,000 µM, compared to 282 µM for o-cresol and 153 µM for m-cresol, indicating a distinct isomer-specific selectivity profile across different reactive oxygen species (ROS) [1]. These quantitative differences arise from the para-position of the hydroxyl group, which modulates the molecule's redox potential and hydrogen-atom-donating capacity.

cresol isomers H₂O₂ scavenging IC₅₀ comparison reactive oxygen species

Polymorphism-Controlled Solid-State Stability: Form I vs. Form II of p-Cresol by DSC and Lattice Energy

p-Cresol crystallizes in two distinct polymorphic forms: the thermodynamically stable Form I (monoclinic P2₁/n, melting point ~35 °C) and the metastable Form II (monoclinic C2/c, melting point ~36 °C) [1]. Differential scanning calorimetry (DSC) and lattice energy calculations confirmed that Form I is the more stable polymorph, with a well-defined phase transition mechanism from Form II to Form I having been elucidated through variable-temperature powder X-ray diffraction [1]. While o-cresol and m-cresol are liquids at ambient temperature (melting points ~29.8 °C and ~11.8 °C, respectively) [2], p-cresol's higher melting point and propensity for polymorphism introduce a solid-form selection requirement that is absent for the liquid isomers.

p-cresol polymorphism DSC thermal analysis lattice energy solid-state stability

Aqueous Solubility Differentiation Among Cresol Isomers at 20–25 °C

At 20–25 °C, the aqueous solubility of p-cresol is reported as 2.4 g/100 mL, compared to 2.5 g/100 mL for m-cresol and 1.9 g/100 mL for o-cresol [1][2]. Literature on phenolic compound solubility in water further confirms a consistent ranking: p-cresol < m-cresol < o-cresol, influenced by the position of the methyl group and its effect on intermolecular hydrogen bonding in the aqueous phase [3]. The trihydrate form of 4-methylphenol, due to its pre-associated water molecules, is expected to exhibit altered dissolution kinetics compared to the anhydrous form, although head-to-head dissolution rate data remain limited.

cresol solubility aqueous solubility ranking isomer comparison

Hydrogen-Bonded Cluster Architecture: p-Cresol·(H₂O)₃ Exhibits Distinct Intermolecular Vibrational Signatures

Vibronic spectroscopy of jet-cooled clusters reveals that the p-cresol·(H₂O)₃ cluster displays additional intense intermolecular vibrational bands—specifically hydrogen-bridge bending and torsion vibrations—that are absent in the p-cresol·(H₂O)₁ cluster [1]. Ab initio calculations attribute these additional bands to the lower symmetry of the trihydrate cluster, which adopts an asymmetric cyclic (rather than translinear) hydrogen-bonded structure [1]. The H-bond stretch frequency in p-cresol·(H₂O)₃ is higher than in p-cresol·(H₂O)₁ due to the greater rigidity of the cyclic configuration [1]. In contrast, the phenol·(H₂O)ₙ cluster series exhibits qualitatively different spectral shifts, indicating that the methyl group in p-cresol modulates the hydrogen-bond network topology in a compound-specific manner [1].

p-cresol water cluster hydrogen bond spectroscopy trihydrate vibrational modes

Commercial Purity Specifications: p-Cresol Trihydrate vs. Technical-Grade Mixed Cresols

Commercially available high-purity p-cresol (anhydrous basis) is typically specified at ≥99.0% by GC, with controlled isomeric impurities: o-cresol ≤0.3%, m-cresol ≤1.0%, and 2,4-dimethylphenol ≤0.3% . In contrast, technical-grade mixed cresols (CAS 1319-77-3) contain only approximately 25–35% p-cresol, with the balance comprising m-cresol (50–60%) and o-cresol plus phenol and xylenol contaminants [1]. The 4-methylphenol trihydrate form adds an additional specification layer: the stoichiometric water content (theoretically 3 H₂O per C₇H₈O, corresponding to ~33.3% of the molecular weight) must be verified to ensure accurate molar calculations in synthesis or formulation workflows.

p-cresol purity GC specification isomeric impurity procurement grade

Evidence-Backed Application Scenarios Where 4-Methylphenol Trihydrate (CAS 136635-26-2) Provides Verifiable Selection Advantage


Quantitative Analytical Standard Preparation Requiring Defined Hydrate Stoichiometry

In HPLC, GC-MS, or spectrofluorimetric methods for p-cresol quantification in biological matrices (urine, feces, serum), the use of 4-methylphenol trihydrate as an analytical standard ensures accurate molar concentration calculations, as the exact water content is stoichiometrically defined (3 H₂O per molecule, MW 162.18 g/mol) . Substituting anhydrous p-cresol (MW 108.14 g/mol) without correcting for the 50% molecular weight difference introduces systematic gravimetric errors that propagate through calibration curves and recovery calculations . The hydrogen-bonded water network also provides a distinct FT-IR and Raman spectroscopic fingerprint for identity confirmation [1].

Pharmaceutical Intermediate Synthesis with ROS-Scavenging Functional Requirements

The ~50-fold higher H₂O₂ scavenging potency of p-cresol relative to o-cresol (IC₅₀ 10.16 µM vs. 502 µM) makes p-cresol the preferred starting material or functional moiety for synthesizing antioxidant pharmaceutical intermediates, dental pulpotomy agents, or intracanal medicaments where ROS-scavenging activity is the intended mechanism of action [2]. The differential selectivity across ROS species (potent H₂O₂ scavenger, weak superoxide scavenger) further allows rational molecular design based on target radical species [2].

Solid-Formulation Development Requiring Polymorph-Controlled API or Excipient

The well-characterized polymorphism of p-cresol (Form I stable, Form II metastable, with distinct melting points and lattice energies) provides a defined solid-form selection framework for formulation scientists [3]. For drug products or preservative formulations where dissolution rate and solid-state stability are critical quality attributes, specification of the trihydrate form avoids the uncontrolled polymorphic transformation that can occur with the anhydrous material upon exposure to ambient humidity [3]. DSC and variable-temperature PXRD methods are established for batch-to-batch polymorph verification [3].

High-Purity Feedstock for BHT (Butylated Hydroxytoluene) and Phenolic Antioxidant Manufacturing

p-Cresol serves as the key alkylation substrate for industrial BHT (2,6-di-tert-butyl-4-methylphenol) production, the most widely used synthetic phenolic antioxidant for food, petroleum products, and polymers [4]. The ≥99% GC purity specification with controlled isomeric impurities (o-cresol ≤0.3%, m-cresol ≤1.0%) ensures consistent reaction kinetics and product quality in the acid-catalyzed alkylation with isobutylene, whereas use of technical mixed cresols would introduce isomeric byproducts requiring costly downstream purification .

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